2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444254
InChI: InChI=1S/C19H25ClN2O3/c20-12-18(23)22(16-9-10-16)13-17-8-4-5-11-21(17)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
SMILES: C1CCN(C(C1)CN(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.9 g/mol

2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13444254

Molecular Formula: C19H25ClN2O3

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H25ClN2O3
Molecular Weight 364.9 g/mol
IUPAC Name benzyl 2-[[(2-chloroacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H25ClN2O3/c20-12-18(23)22(16-9-10-16)13-17-8-4-5-11-21(17)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Standard InChI Key YTKSAINAIXJRJJ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CCN(C(C1)CN(C2CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3

Introduction

Overview

2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353954-64-9) is a synthetic organic compound characterized by a piperidine core modified with a benzyl ester, cyclopropyl amino, and chloroacetyl functional groups. With a molecular formula of C19H25ClN2O3\text{C}_{19}\text{H}_{25}\text{ClN}_2\text{O}_3 and a molecular weight of 364.88 g/mol , this compound has garnered attention in medicinal chemistry for its structural complexity and potential biological activity. This report synthesizes data from peer-reviewed sources, patents, and chemical databases to provide a detailed examination of its properties, synthesis, and applications.

Chemical Structure and Nomenclature

Structural Features

The compound features:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Benzyl ester group: Introduced via a carboxylate linkage at the piperidine nitrogen.

  • Cyclopropyl amino moiety: A three-membered ring connected to the piperidine via a methylene bridge.

  • Chloroacetyl substituent: A reactive acetyl group with a chlorine atom at the α-position .

IUPAC Name and Synonyms

  • IUPAC Name: Benzyl 2-{[(chloroacetyl)(cyclopropyl)amino]methyl}-1-piperidinecarboxylate .

  • Synonyms:

    • 2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester .

    • MFCD21093181 (MDL number) .

Synthesis and Reactivity

Key Reactions

  • Ester hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Alkylation: The chloroacetyl group may act as an electrophile, participating in nucleophilic substitutions with thiols or amines .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight364.88 g/mol
Boiling Point505.8 ± 43.0 °C (predicted)
Density1.27 ± 0.1 g/cm³ (predicted)
pKa-2.11 ± 0.40 (predicted)
SolubilityLikely lipophilic due to benzyl groupInferred

Biological Activity and Applications

Enzyme Inhibition

Chloroacetyl-modified compounds often act as alkylating agents, covalently modifying active-site residues in targets like phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . Inhibition of PLA2G15 by cationic amphiphilic drugs suggests a potential mechanism for this compound .

Neuropharmacological Applications

Piperidine scaffolds are prevalent in neuromodulators. For instance, analogs with cyclopropyl groups have shown affinity for dopamine receptors, hinting at applications in neurodegenerative diseases.

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